tert-Butyldimethylsilyl cyanide
Overview
Description
Tert-Butyldimethylsilyl cyanide (TBDMSCN) is a widely used reagent in organic synthesis, especially for the protection of reactive groups such as alcohols and amines. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other materials. It is also used in the synthesis of peptides, in particular, in the synthesis of peptide-based drugs. TBDMSCN has been used in a variety of research applications, including drug discovery, materials science, and biochemistry.
Scientific Research Applications
Chemoselective Deprotection of Aryl TBDMS Ethers
tert-Butyldimethylsilyl cyanide (TBDMS-CN) is used in the chemoselective deprotection of phenolic TBDMS ethers. An efficient process catalyzed by sodium cyanide in ethanol facilitates the transformation of various phenolic TBDMS ethers into phenols, showcasing the utility of TBDMS-CN in selective synthetic chemistry (Qiao et al., 2015).
Addition to Hindered Ketones
In organic synthesis, TBDMS-CN is employed for the addition to sterically hindered ketones. This reaction, catalyzed by Lewis acids or bases, demonstrates the reactivity and utility of TBDMS-CN in forming complex organic compounds (Golinski et al., 1993).
Synthesis of Highly Functionalized Pyridines
TBDMS-CN is also instrumental in synthesizing 1-[(tert-Butyldimethylsilyl)oxy] alkenyl isocyanates. These compounds react with various dienophiles to yield functionalized pyridines and derivatives of uracil or thymine, showcasing its role in creating nucleoside analogs and complex organic structures (Tollenaere & Ghosez, 1998).
Palladium-Catalyzed Carbon-Carbon Bond Formation
In catalysis, TBDMS-CN serves as a reagent in palladium-catalyzed regio- and stereoselective carbon-carbon bond formation reactions. This application is critical in the synthesis of complex organic molecules with high yield and selectivity (Kawamura et al., 2013).
Chiral Stationary Phases in Capillary GC
TBDMS-CN derivatives are used in gas chromatography. tert-Butyldimethylsilylated cyclodextrin derivatives serve as chiral stationary phases, aiding in the differentiation of chiral compounds of biochemical and pharmaceutical interest (Maas et al., 1993).
Protecting Group in Deoxynucleosides Synthesis
It acts as a protecting group for hydroxyl groups in nucleosides, facilitating the synthesis of protected deoxynucleosides. The TBDMS group can be removed under specific conditions without affecting other labile groups, proving its versatility in nucleoside and nucleotide chemistry (Ogilvie, 1973).
properties
IUPAC Name |
[tert-butyl(dimethyl)silyl]formonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NSi/c1-7(2,3)9(4,5)6-8/h1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAKIXKDPQTVTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404114 | |
Record name | tert-Butyldimethylsilyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyldimethylsilyl cyanide | |
CAS RN |
56522-24-8 | |
Record name | tert-Butyldimethylsilyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 56522-24-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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